molecular formula C14H20N2O2 B284176 N'-benzoyl-N,N-dipropylurea

N'-benzoyl-N,N-dipropylurea

Cat. No.: B284176
M. Wt: 248.32 g/mol
InChI Key: MHABHDZRZNQCLZ-UHFFFAOYSA-N
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Description

N'-Benzoyl-N,N-dipropylurea is a substituted urea derivative characterized by a benzoyl group attached to the urea nitrogen and two propyl groups on the adjacent nitrogen atoms. Urea derivatives are widely studied for their biological activities, including anticancer, antifungal, and enzyme-inhibitory effects, which are influenced by substituent groups affecting lipophilicity, hydrogen bonding, and steric interactions .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(dipropylcarbamoyl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,17,18)

InChI Key

MHABHDZRZNQCLZ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Urea vs. Thiourea Derivatives
  • N-(2,4-Dichloro)benzoyl-N’-phenylthiourea : Replacing the urea oxygen with sulfur (thiourea) enhances hydrogen-bonding capabilities and lipophilicity. This modification correlates with improved cytotoxicity, as seen in its IC50 values of 0.31 mM (MCF-7) and 0.94 mM (T47D), significantly lower than hydroxyurea .
  • N'-Benzoyl-N,N-dipropylurea: The oxygen in urea may reduce membrane permeability compared to thiourea analogs but could improve metabolic stability.
Substituent Effects
  • Halogenated Benzoyl Groups : The 2,4-dichlorobenzoyl group in N-(2,4-dichloro)benzoyl-N’-phenylthiourea enhances cytotoxicity, likely due to electron-withdrawing effects stabilizing the molecule and increasing interaction with cellular targets .
  • Alkyl vs. Aryl Groups: Dipropyl substituents in this compound may reduce π-π stacking interactions compared to aryl groups but improve solubility in nonpolar environments .
Cytotoxicity Profiles
Compound IC50 (MCF-7, mM) IC50 (T47D, mM) Selectivity Index (Vero)
N-(2,4-Dichloro)benzoyl-N’-phenylthiourea 0.31 ± 0.05 0.94 ± 0.02 >10
Hydroxyurea (Reference) N/A N/A N/A

Data sourced from

  • The thiourea derivative exhibits potent activity against breast cancer cells, attributed to halogenated benzoyl groups enhancing target affinity.
  • This compound’s propyl groups may reduce cytotoxicity compared to halogenated analogs but improve pharmacokinetic properties like half-life .
Mechanistic Insights
  • Thiourea derivatives often act via inhibition of tubulin polymerization or DNA topoisomerases, whereas urea derivatives may target enzymes like sirtuins or aromatase .

Physicochemical Properties

Property N-(2,4-Dichloro)benzoyl-N’-phenylthiourea This compound (Predicted)
Molecular Weight 322.98 g/mol ~263.3 g/mol
LogP (Lipophilicity) ~3.5 (high) ~2.8 (moderate)
Hydrogen Bonding Strong (N-H, C=S) Moderate (N-H, C=O)

Data compiled from

  • The thiourea’s higher LogP suggests better membrane penetration, aligning with its superior cytotoxicity.
  • The urea derivative’s lower LogP may favor renal excretion, reducing toxicity risks .

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